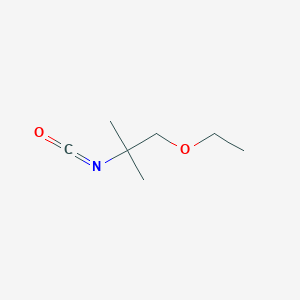

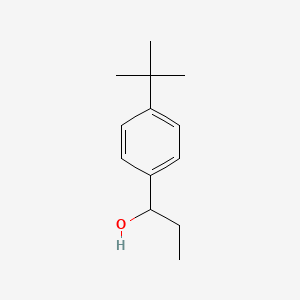

![molecular formula C18H16BrNOS B2578742 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide CAS No. 2034567-04-7](/img/structure/B2578742.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide, also known as BTBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the separation and purification of metals. BTBP is a chelating agent that selectively binds to certain metal ions, making it a promising candidate for use in the extraction of rare earth metals and other valuable metals from ores and waste materials.

Applications De Recherche Scientifique

Chemistry and Pharmacology of Non-fentanil Novel Synthetic Opioids

A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides, showcases the development of these compounds for potential therapeutic uses. This exploration into U-drugs, developed by the Upjohn Company, emphasizes the need for continuous monitoring and research on such compounds due to their psychoactive properties and potential misuse. The study underscores the importance of international early warning systems in tracking emerging substances of abuse and recommends preemptive research to provide crucial drug metabolism and pharmacokinetic data (K. Sharma et al., 2018).

Biological Activity of Thiophene Derivatives

Investigating the carcinogenic potential of thiophene analogues of known carcinogens, a study synthesized and evaluated the thiophene analogues of benzidine and 4-aminobiphenyl. This research provides insights into the structure-activity relationships (SAR) of thiophene derivatives, contributing to the understanding of their potential carcinogenicity and helping in the development of safer compounds (J. Ashby et al., 1978).

Importance of Heterocyclic Compounds in Medicinal Chemistry

A review on the significance of furan and thiophene derivatives in drug design illustrates the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on medicinal chemistry. Such compounds, including those with thiophene moieties, are critical in the development of new therapeutic agents with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (T. Ostrowski, 2022).

Synthetic Approaches to Biologically Active Compounds

Exploring synthetic chemists' interest in developing new compounds with guanidine moieties, this review highlights the chemical aspects and potential therapeutic applications of 2-guanidinobenzazoles. The study discusses the synthetic pathways and pharmacological activities of compounds, including their cytotoxic effects and inhibition of cell proliferation, indicating the diversity of biological activities attainable through molecular modifications (M. Rosales-Hernández et al., 2022).

Biodegradation of Condensed Thiophenes

A review focusing on the biodegradation of condensed thiophenes in petroleum highlights their significant presence in fossil fuels and the environmental implications. This paper discusses the types of organosulfur compounds, their biodegradation, and the identification of metabolites in laboratory cultures, contributing to the understanding of their environmental impact and the development of methods for their removal or transformation (K. Kropp & P. Fedorak, 1998).

Propriétés

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNOS/c1-12(20-18(21)15-7-2-4-8-16(15)19)10-13-11-22-17-9-5-3-6-14(13)17/h2-9,11-12H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAZHGMMVYLINF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

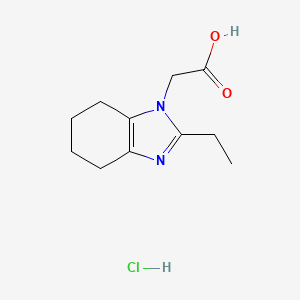

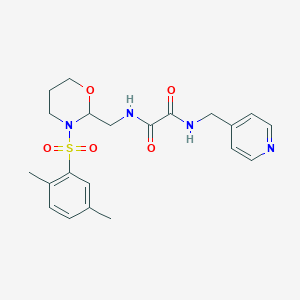

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2578659.png)

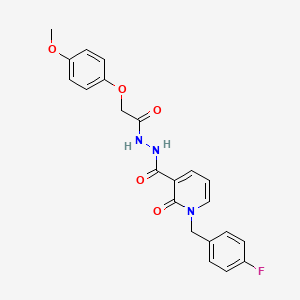

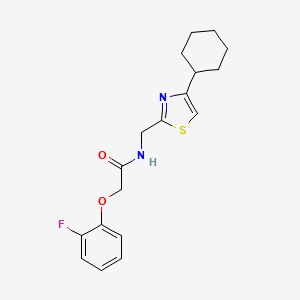

![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)

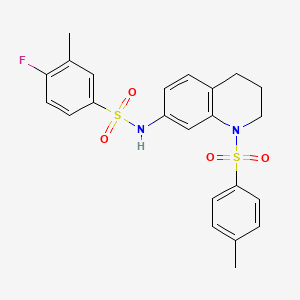

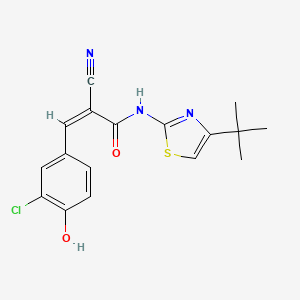

![7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide](/img/structure/B2578671.png)

![3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2578674.png)

![2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2578676.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2578682.png)